molecular formula C20H23N5O6 B13780682 N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester CAS No. 68172-31-6

N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester

Cat. No.: B13780682
CAS No.: 68172-31-6
M. Wt: 429.4 g/mol
InChI Key: UXGFJYQFSUTKFH-KRWDZBQOSA-N
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Description

N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester can be synthesized through the esterification of N(2)-Benzyloxycarbonylarginine with 4-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used.

    Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.

    Reduction: N(2)-Benzyloxycarbonylarginine-4-aminophenyl ester.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

    Biology: Employed in enzyme assays to study protease activity, as the ester bond can be cleaved by specific enzymes.

    Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester involves the cleavage of the ester bond. In biological systems, this cleavage is often catalyzed by enzymes such as esterases or proteases. The molecular targets include the ester bond itself, which is hydrolyzed to release the constituent molecules. The pathways involved in this process are typically enzymatic hydrolysis pathways.

Comparison with Similar Compounds

Similar Compounds

  • N(2)-Benzyloxycarbonylarginine methyl ester
  • N(2)-Benzyloxycarbonylarginine ethyl ester
  • N(2)-Benzyloxycarbonylarginine phenyl ester

Uniqueness

N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to undergo reduction reactions. This makes it particularly useful in specific synthetic and analytical applications where these properties are advantageous.

Properties

CAS No.

68172-31-6

Molecular Formula

C20H23N5O6

Molecular Weight

429.4 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C20H23N5O6/c21-19(22)23-12-4-7-17(24-20(27)30-13-14-5-2-1-3-6-14)18(26)31-16-10-8-15(9-11-16)25(28)29/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H4,21,22,23)/t17-/m0/s1

InChI Key

UXGFJYQFSUTKFH-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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